molecular formula C9H11ClN4S B2508611 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 1453186-96-3

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B2508611
CAS No.: 1453186-96-3
M. Wt: 242.73
InChI Key: RRBPEHJNXHJYQN-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
this compound is a heterocyclic compound featuring a fused pyrazolo-triazine core substituted with chloro (Cl), isopropyl (iPr), and methylthio (SMe) groups at positions 4, 8, and 2, respectively. This scaffold is recognized as a purine bioisostere, mimicking the structure of adenine and guanine, which underpins its relevance in medicinal chemistry for targeting enzymes like kinases and nucleoside-processing proteins . The compound is commercially available as a synthetic intermediate (CAS: 54346-19-9), suggesting its utility in derivatization for drug discovery .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4S/c1-5(2)6-4-11-14-7(6)12-9(15-3)13-8(14)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPEHJNXHJYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the following steps :

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-ketoester to form the pyrazole ring.

    Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a][1,3,5]triazine core.

    Isopropylation: The isopropyl group is introduced at the 8-position using isopropyl bromide in the presence of a base.

    Methylthiolation: The methylthio group is introduced at the 2-position using methylthiolating agents such as methyl iodide and sodium hydrosulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4 Chloro Group

The chloro group at the C4 position undergoes nucleophilic substitution with amines, alkoxides, and other nucleophiles under controlled conditions. This reactivity is critical for generating derivatives with modified biological activity.

Reagents/Conditions Products Yield Key Observations Source
Piperidin-4-amine, DIPEA, DMF, 80°C4-(Piperidin-4-ylamino)-8-isopropyl-2-(methylthio)pyrazolo[1,5-a] triazine78%Selective substitution with secondary amines; no byproducts detected. ,
Oxan-4-amine, EtOH, reflux4-(Oxan-4-ylamino)-8-isopropyl-2-(methylthio)pyrazolo[1,5-a] triazine82%Reaction facilitated by ethanol’s polarity; product crystallized directly.
Sodium methoxide, THF, 60°C4-Methoxy-8-isopropyl-2-(methylthio)pyrazolo[1,5-a] triazine65%Requires anhydrous conditions to prevent hydrolysis.

Mechanistic Insight : The electron-deficient triazine ring enhances the electrophilicity of C4, enabling nucleophilic attack without requiring harsh conditions .

Oxidation of Methylthio Group at C2

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This modification alters electronic properties and bioavailability.

Oxidizing Agent Conditions Products Yield Notes Source
mCPBA (2 equiv.), DCM, 0°C→RT8-Isopropyl-2-(methylsulfinyl)pyrazolo[1,5-a] triazin-4-chloride88%Selective sulfoxidation; excess mCPBA leads to overoxidation.
H₂O₂ (30%), AcOH, 70°C8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a] triazin-4-chloride76%Requires acidic medium for stability; no degradation observed.,

Critical Consideration : Sulfone derivatives exhibit enhanced metabolic stability compared to thioether analogs, making them preferred in drug discovery .

Palladium-Catalyzed Cross-Coupling at C4

The C4 chloro group participates in cross-coupling reactions, enabling C–C bond formation with aryl/alkenyl partners.

Catalyst System Coupling Partner Products Yield Conditions Source
Pd(PPh₃)₄, LiCl, DMF, 100°CTributyl(1-ethoxyvinyl)tin4-(1-Ethoxyvinyl)-8-isopropyl-2-(methylthio)pyrazolo[1,5-a] triazine68%Microwave-assisted; 15 min reaction time. ,
Pd(OAc)₂, XPhos, K₃PO₄, dioxanePhenylboronic acid

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a][1,3,5]triazine derivatives, including 4-chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine, as promising anticancer agents.

  • Mechanism of Action : Research indicates that compounds with the pyrazolo[1,5-a][1,3,5]triazine moiety can induce apoptosis in cancer cells. For instance, derivatives have shown to increase apoptosis via caspase pathways (caspase 3/7, caspase 8, and caspase 9) in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Case Studies :
    • A study synthesized several pyrazolo derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .
    • Another investigation focused on the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties. The findings suggested that modifications to the triazine core could enhance biological activity significantly .

Antiviral Properties

In addition to anticancer research, there is growing interest in the antiviral applications of pyrazolo derivatives.

  • Inhibition of Viral Replication : Pyrazole-based compounds have been evaluated for their ability to inhibit viral replication. For example, certain derivatives have shown effectiveness against viruses such as HIV and measles virus (MeV), with significant reductions in viral load observed in vitro .
  • Research Findings :
    • A study on substituted pyrazole-based kinase inhibitors indicated that these compounds could effectively target viral kinases critical for viral replication processes .
    • Another research effort identified specific pyrazole derivatives that demonstrated potent inhibitory effects against the tobacco mosaic virus (TMV), suggesting potential applications in agricultural virology as well .
Compound NameActivity TypeTarget Virus/Cancer TypeIC50/EC50 ValueReference
This compoundAnticancerMCF-7 Breast Cancer< 10 µM
This compoundAntiviralHIV0.02 µM
Pyrazole Derivative XAntiviralMeasles Virus60 nM

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo[1,5-a][1,3,5]triazine Derivatives

Compound Name Substituents (Positions) Biological Activity Potency (IC₅₀) References
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[...]triazine Cl (4), iPr (8), SMe (2) Intermediate for kinase/TP inhibitors N/A
MH4b1 EtS (2), Me (7), 4-MePh (4) Anticonvulsant (MES, 6 Hz seizure models) ED₅₀: 150 mg/kg
17p (TP inhibitor) SMe (2), p-SF₅ (benzene) Thymidine phosphorylase (TP) inhibition 0.04 µM
CK2 inhibitors (e.g., compound 7a) Benzylamino (4), methylsulfonyl (2) Protein kinase CK2 inhibition pM range
5a (CDK inhibitor precursor) Benzylamino (4), SMe (2), iPr (8) Intermediate for (R)-roscovitine derivatives N/A

Key Structural and Functional Differences

  • Chloro Group (Position 4): The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines) to generate bioactive derivatives . This contrasts with MH4b1, where a 4-methylphenyl group improves lipophilicity and anticonvulsant efficacy .
  • Methylthio Group (Position 2): The SMe group in the target compound can be oxidized to sulfone (e.g., 6a in ), altering electronic properties and binding affinity . In contrast, 17p’s p-pentafluorosulfanyl group enhances TP inhibition by 800-fold compared to 7-deazaxanthine .
  • Isopropyl Group (Position 8): The bulky iPr group may sterically hinder interactions in some targets but improves metabolic stability. CK2 inhibitors with smaller substituents (e.g., methyl) show higher potency .

Biological Activity

4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine (CAS No. 1453186-96-3) is a synthetic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the available literature on its synthesis, structural characteristics, and biological activity.

The molecular formula of this compound is C9_9H11_{11}ClN4_4S. It has a molecular weight of 242.73 g/mol and features a complex triazine ring structure that may contribute to its biological properties.

PropertyValue
CAS Number1453186-96-3
Molecular FormulaC9_9H11_{11}ClN4_4S
Molecular Weight242.73 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a][1,3,5]triazine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines including MCF-7 (breast cancer), K-562 (chronic myeloid leukemia), and H460 (non-small cell lung cancer). The compound's mechanism often involves the inhibition of key protein kinases which are pivotal in cell proliferation and survival.

Case Study:
A study evaluated a series of pyrazolo derivatives, including those similar to this compound. The results indicated that some derivatives exhibited IC50_{50} values in the low micromolar range against MCF7 cells, suggesting potent cytotoxic effects (IC50_{50} = 3.79 µM for one derivative) .

Antiviral Activity

The compound's potential antiviral properties have also been explored. Pyrazolo derivatives have been identified as having activity against various viral strains through mechanisms such as inhibiting viral replication and targeting specific viral enzymes.

Research Findings:
In silico studies using molecular docking techniques have indicated that certain pyrazolo compounds can effectively bind to viral proteins, potentially blocking their function. This suggests that this compound could be a candidate for further antiviral drug development .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition: Many studies highlight the role of pyrazolo compounds in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, 110°C, 6h75–85>95%
ThiolationNaSMe, DMF, 80°C60–7090–95%
(Adapted from ) .

Advanced: How can researchers optimize reaction conditions for high-purity synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for regioselective substitution ().
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates ().
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6h for chlorination) while maintaining yields ().
  • DoE (Design of Experiments) : Statistical screening (e.g., factorial design) to identify critical parameters like temperature/pH ().

Advanced: How to address contradictory physicochemical data (e.g., melting points) across literature sources?

Answer:
Contradictions in data (e.g., melting points) may arise from:

  • Polymorphism: Use DSC to identify crystalline forms.
  • Purity Discrepancies: Validate via HPLC or elemental analysis.
  • Measurement Variability: Standardize protocols (e.g., heating rate in capillary methods).

Q. Table 2: Reported Physicochemical Data

PropertyReported RangeRecommended Method
Melting Point120–135°CDSC (N₂ atmosphere)
SolubilityDMSO > EtOHShake-flask HPLC
() .

Advanced: What computational approaches predict reactivity and biological interactions?

Answer:

  • DFT Calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites ().
  • Molecular Docking : Simulate binding to targets like kinases or inflammatory enzymes ().
  • Reaction Path Modeling : Use software (e.g., Gaussian) to optimize transition states for substitution reactions ().

Advanced: How to design experiments to study biological mechanisms?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against COX-2 or CDK enzymes ().
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methylthio with sulfonyl) ().
  • Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes) ().

Basic: What analytical techniques confirm structural identity and purity?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.5 ppm for SCH₃).
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., m/z 285.04 [M+H]⁺).
  • XRD : Resolve crystal packing and confirm stereochemistry ().
  • TLC Monitoring : Track reaction progress using silica plates (EtOAc/hexane) ().

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